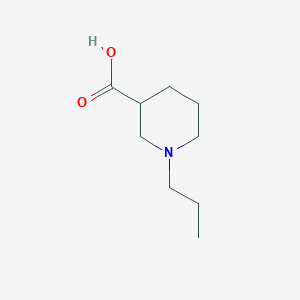

1-Propylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-Propylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSRBHWYWYXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Propylpiperidine-3-carboxylic acid chemical structure and properties

Topic: 1-Propylpiperidine-3-carboxylic Acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

1-Propylpiperidine-3-carboxylic acid (also known as N-propylnipecotic acid) is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. While nipecotic acid itself is hydrophilic and unable to cross the blood-brain barrier (BBB), N-substituted derivatives are critical in the development of anticonvulsant therapeutics. This compound represents a transitional structure in Structure-Activity Relationship (SAR) studies, bridging the gap between the parent amino acid and clinically successful lipophilic analogs like Tiagabine. This guide details its physicochemical profile, synthetic pathways, and pharmacological mechanism as a GABA Transporter (GAT) inhibitor.

Chemical Identity and Structural Analysis[1][2][3]

The core structure consists of a piperidine ring with a carboxylic acid at the C3 position and a propyl chain on the nitrogen atom. The molecule possesses a chiral center at C3, leading to two enantiomers. The (R)-enantiomer is generally the bioactive scaffold for GABA uptake inhibition.

Chemical Data Table[3][4]

| Property | Data |

| IUPAC Name | 1-Propylpiperidine-3-carboxylic acid |

| Common Name | N-Propylnipecotic acid |

| CAS Number | 783265-23-6 (Racemic); 1795498-10-0 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| SMILES | CCCN1CCCC(C1)C(=O)O |

| Stereochemistry | (R)- and (S)- enantiomers; (R)- is bio-active |

| pKa (Calc.) | Acidic: ~3.8; Basic (Amine): ~10.2 |

| LogP (Calc.) | ~1.2 (Improved lipophilicity vs. Nipecotic acid) |

| Solubility | Soluble in water (zwitterionic form), alcohols |

Stereochemical Significance

Nipecotic acid derivatives exhibit stereoselectivity. The (R)-enantiomer of nipecotic acid aligns with the conformation of GABA in the transporter binding pocket. Consequently, (R)-1-propylpiperidine-3-carboxylic acid retains higher affinity for GAT-1 compared to its (S)-counterpart.

Synthetic Pathways[9][10]

The synthesis of 1-propylpiperidine-3-carboxylic acid is typically achieved via N-alkylation of nipecotic acid (or its esters). Two primary methods are employed: Reductive Amination and Direct Alkylation.

Method A: Reductive Amination (Preferred)

This method avoids over-alkylation (quaternization) and proceeds under mild conditions.

Protocol:

-

Reagents: Nipecotic acid ethyl ester, Propionaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).

-

Procedure:

-

Dissolve nipecotic acid ethyl ester (1.0 eq) in DCE.

-

Add propionaldehyde (1.1 eq) and stir for 30 min to form the imine/iminium species.

-

Add STAB (1.5 eq) portion-wise. Stir at room temperature for 12–16 hours.

-

Quench with saturated NaHCO

. Extract with DCM. -

Hydrolysis: Treat the isolated ester with LiOH in THF/Water to yield the free acid.

-

Method B: Direct Alkylation

Suitable for industrial scale-up but requires careful control to prevent quaternary ammonium salt formation.

Protocol:

-

Reagents: Nipecotic acid, 1-Bromopropane, Potassium Carbonate (K

CO -

Procedure:

-

Suspend nipecotic acid (1.0 eq) and K

CO -

Add 1-Bromopropane (1.05 eq) dropwise at 0°C.

-

Reflux for 6–8 hours.

-

Filter inorganic salts and concentrate the filtrate.

-

Visualization of Synthesis Logic

Caption: Synthetic routes converting Nipecotic Acid to its N-propyl derivative via Reductive Amination (Blue path) or Direct Alkylation (Red dashed path).

Pharmacological Mechanism[11][12]

Mechanism of Action: GAT Inhibition

1-Propylpiperidine-3-carboxylic acid targets GABA Transporters (GAT), specifically the GAT-1 subtype found on presynaptic neurons and glial cells.

-

Substrate vs. Blocker: Unlike large lipophilic inhibitors (e.g., Tiagabine) which lock the transporter in an open-to-out conformation, smaller N-alkyl derivatives like the propyl analog often act as transportable inhibitors . They compete with GABA for the binding site and can be translocated into the cell, albeit slower than GABA.

-

Lipophilicity & BBB: The propyl group increases the LogP from -2.8 (nipecotic acid) to ~1.2. This modification significantly enhances passive diffusion across the Blood-Brain Barrier, addressing the critical pharmacokinetic failure of the parent compound.

Biological Pathway Diagram

Caption: Mechanism of Action. The compound competes with GABA at the GAT-1 transporter, preventing reuptake and prolonging GABAergic signaling at the postsynaptic receptor.

Experimental Protocols

In Vitro GABA Uptake Assay

To validate the biological activity of the synthesized compound, a synaptosomal uptake assay is standard.

Materials:

-

Rat brain cortical synaptosomes.

-

[

H]-GABA (Radiolabeled tracer).[1] -

Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Procedure:

-

Preparation: Resuspend synaptosomes in glucose-containing buffer.

-

Incubation: Pre-incubate synaptosomes with varying concentrations (0.1 µM – 100 µM) of 1-propylpiperidine-3-carboxylic acid for 10 minutes at 30°C.

-

Uptake Initiation: Add [

H]-GABA (final concentration 10 nM) and incubate for 3 minutes. -

Termination: Rapidly filter through GF/B glass fiber filters and wash 3x with ice-cold buffer to stop transport.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Determine IC

by plotting % inhibition vs. log[Concentration].

Expected Result: The IC

References

-

Andersen, K. E., et al. (1993).[1] "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry. Link

-

Braestrup, C., et al. (1990).[1] "(R)-Nipecotic acid derivatives: A new class of potent GABA uptake inhibitors."[1] Journal of Neurochemistry. Link

-

Krogsgaard-Larsen, P. (1988). "GABA Synaptic Mechanisms: Stereochemical and Conformational Aspects." Medicinal Research Reviews. Link

-

PubChem Compound Summary. (2024). "6-Oxo-1-propylpiperidine-3-carboxylic acid" (Structural analog reference).[2] National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook. (2024). "1-Propylpiperidine."[3][2][4][5] National Institute of Standards and Technology.[3] Link

Sources

- 1. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Oxo-1-propylpiperidine-3-carboxylic acid | C9H15NO3 | CID 44827689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propylpiperidine [webbook.nist.gov]

- 4. Buy 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile (EVT-1817244) | 89853-27-0 [evitachem.com]

- 5. chemscene.com [chemscene.com]

1-Propylpiperidine-3-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to 1-Propylpiperidine-3-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propylpiperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delineates its fundamental chemical and physical properties, offers insights into its synthetic pathways, and explores its potential applications as a molecular scaffold in drug discovery. Detailed spectroscopic analysis, safety protocols, and experimental workflows are presented to equip researchers with the necessary information for its effective utilization. This guide is structured to serve as a practical and authoritative resource, grounded in established scientific principles and supported by relevant technical data.

Core Chemical and Physical Properties

1-Propylpiperidine-3-carboxylic acid is a derivative of nipecotic acid, featuring a propyl group attached to the piperidine nitrogen. This substitution significantly influences its physicochemical properties, such as lipophilicity and basicity, compared to the parent molecule. A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 783265-23-6 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Canonical SMILES | CCCN1CCCC(=O)O | N/A |

| IUPAC Name | 1-propylpiperidine-3-carboxylic acid | [1] |

Molecular Structure

The structure consists of a saturated six-membered piperidine ring, substituted at the 1-position with a propyl group and at the 3-position with a carboxylic acid moiety. The presence of a chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Caption: 2D structure of 1-Propylpiperidine-3-carboxylic acid.

Synthesis and Manufacturing

The synthesis of 1-Propylpiperidine-3-carboxylic acid is typically achieved through the N-alkylation of a piperidine-3-carboxylic acid precursor, such as nipecotic acid or its ester derivatives. This process involves the reaction of the secondary amine of the piperidine ring with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Conceptual Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis. The choice of starting material (ester vs. acid) and base is critical for optimizing reaction yield and purity. Using an ester form can prevent side reactions involving the carboxylic acid group.

Caption: General synthetic workflow for 1-Propylpiperidine-3-carboxylic acid.

Experimental Protocol (Conceptual)

-

N-Alkylation: To a solution of piperidine-3-carboxylic acid ethyl ester (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 1-bromopropane (1.2-1.5 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Ester Hydrolysis: Dissolve the crude ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution carefully with 1M HCl to a pH of approximately 6. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the product into a suitable organic solvent.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of 1-Propylpiperidine-3-carboxylic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10-12 ppm[3]. The protons on the carbon adjacent to the carboxylic acid will be in the 2-3 ppm region[3]. The propyl group will exhibit a triplet for the terminal methyl group (~0.9 ppm) and two multiplets for the two methylene groups. The piperidine ring protons will present as a complex series of multiplets.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 160-180 ppm region[3]. The carbons of the piperidine ring and the propyl group will appear in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features of the carboxyl group. A very strong and broad O-H stretching absorption is expected from 2500 to 3300 cm⁻¹[3]. The carbonyl (C=O) stretching frequency will appear as a strong, sharp peak around 1710 cm⁻¹[3]. The C-H stretching of the alkyl groups will be visible around 2850-3000 cm⁻¹.

Applications in Research and Drug Development

Piperidine carboxylic acids are valuable scaffolds in medicinal chemistry. The parent compound, nipecotic acid, is known for its activity as a GABA reuptake inhibitor[4]. The introduction of an N-propyl group modifies the molecule's properties, which can be a strategic approach in drug design.

-

Modulation of Pharmacokinetics: The N-propyl group increases the lipophilicity of the molecule compared to nipecotic acid. This can enhance its ability to cross cellular membranes and potentially the blood-brain barrier, altering its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Scaffold for Lead Optimization: 1-Propylpiperidine-3-carboxylic acid can serve as a starting point or intermediate for the synthesis of more complex molecules. The carboxylic acid handle allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) for a given biological target.

-

Probing Receptor Binding Pockets: In a drug discovery program, varying the N-alkyl substituent (e.g., from methyl to propyl) is a common strategy to probe the size and nature of the binding pocket of a target protein, optimizing ligand-receptor interactions.

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Propylpiperidine-3-carboxylic acid is not detailed in the provided results, general precautions based on related piperidine carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[5] In case of eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth with water and seek medical attention if symptoms occur.[5]

References

-

6-Oxo-1-propylpiperidine-3-carboxylic acid | C9H15NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

1-Propylpiperidine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

1-Propylpiperidine | C8H17N. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

- CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids. (2017, June 13). Google Patents.

-

1-Methylpiperidine-3-carboxylic acid ethyl ester. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022, September 13). DigitalCommons@TMC. Retrieved February 15, 2026, from [Link]

-

Details of the Drug: (S)-Piperidine-3-carboxylic acid. (n.d.). DrugMAP. Retrieved February 15, 2026, from [Link]

-

A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025, March 3). Baruch S. Blumberg Institute. Retrieved February 15, 2026, from [Link]

Sources

- 1. 783265-23-6 CAS MSDS (1-PROPYLPIPERIDINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1268334-88-8|3-Propylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

History of N-substituted nipecotic acid derivatives in drug discovery

An In-depth Technical Guide to the History of N-substituted Nipecotic Acid Derivatives in Drug Discovery

Introduction: The GABAergic System and the Promise of Nipecotic Acid

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] A malfunctioning GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] One therapeutic strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and prolonging its inhibitory effect.

This is where nipecotic acid, a cyclic analog of GABA, enters the scene. Nipecotic acid is a potent inhibitor of the GABA transporters (GATs) responsible for this reuptake.[1][3] However, the therapeutic potential of nipecotic acid itself is severely limited by its hydrophilic and zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1][4] This fundamental challenge set the stage for the development of N-substituted nipecotic acid derivatives, a class of compounds that has significantly impacted the treatment of epilepsy and continues to be a fertile ground for drug discovery.

The Dawn of a New Approach: N-Substitution to Conquer the Blood-Brain Barrier

The core problem with nipecotic acid was its inability to reach its target in the brain.[1][4] Medicinal chemists turned to a classic strategy: prodrug and bioisosteric modification through N-substitution. By attaching a lipophilic (fat-soluble) group to the nitrogen atom of the nipecotic acid scaffold, the overall lipophilicity of the molecule is increased.[1][5] This chemical modification allows the derivative to more readily partition into the lipid-rich membranes of the BBB and enter the CNS.

The overarching goal of this approach was to design molecules that could effectively penetrate the brain and then, either directly or after metabolic activation, inhibit GABA transporters to elevate synaptic GABA levels. This strategy proved to be remarkably successful, leading to the discovery of several key compounds that have shaped our understanding of GABAergic modulation and provided new therapeutic options.

Key N-Substituted Nipecotic Acid Derivatives: From Bench to Bedside

The exploration of N-substituted nipecotic acid derivatives has yielded a wealth of compounds, with some achieving clinical success and others becoming invaluable research tools.

Tiagabine (Gabitril®): A Landmark Achievement in Epilepsy Treatment

The most prominent success story in this field is Tiagabine , marketed as Gabitril®.[1] It stands as a testament to the power of the N-substitution strategy.

Mechanism of Action: Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[6][7] GAT-1 is the primary transporter responsible for GABA reuptake in both neurons and astrocytes. By blocking GAT-1, tiagabine effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[6][8]

Therapeutic Application: Tiagabine is approved as an adjunctive therapy for the treatment of partial seizures in patients with epilepsy.[8][9][10] Its efficacy in controlling seizures has been well-established in clinical trials.

Pharmacokinetics: Tiagabine is well-absorbed orally and is primarily metabolized by the liver, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] Its half-life is approximately 7-9 hours.[8]

SNAP-5114: A Key to Unlocking GAT-4 Function

While Tiagabine targets GAT-1, other GABA transporter subtypes play distinct roles in the brain. (S)-SNAP-5114 is a significant N-substituted nipecotic acid derivative that has been instrumental as a research tool due to its selectivity for the GABA transporter 4 (mGAT4).[11] The development of subtype-selective inhibitors like SNAP-5114 has allowed researchers to dissect the specific physiological and pathological roles of different GABA transporters.

The Ever-Expanding Landscape of Experimental Derivatives

The fundamental scaffold of N-substituted nipecotic acid has proven to be highly versatile, leading to the synthesis and evaluation of a vast number of derivatives. These studies have been crucial for understanding the structure-activity relationships (SAR) of GAT inhibitors. Key areas of exploration include:

-

Variations in the Linker: Researchers have synthesized derivatives with a variety of spacers connecting the nipecotic acid core to the lipophilic moiety, including alkyne, trans-alkene, and vinyl ether groups.[2][12][13][14]

-

Bis-Aromatic Residues: The incorporation of unsymmetrical bis-aromatic residues has been explored to optimize binding affinity and selectivity for GAT-1.[2][15]

These ongoing research efforts continue to refine our understanding of how to design potent and selective inhibitors for the different GAT subtypes.[12][13][14]

Broadening the Therapeutic Scope: Beyond Epilepsy

The success of N-substituted nipecotic acid derivatives in epilepsy has spurred investigations into their potential for treating other CNS disorders where GABAergic dysfunction is implicated.

-

Alzheimer's Disease: Recent research has focused on developing multi-targeting agents based on the nipecotic acid scaffold. These compounds are designed to not only inhibit GABA reuptake but also possess antioxidant and anti-inflammatory properties, addressing multiple facets of Alzheimer's pathology.[16][17][18]

-

Neuropathic Pain and Bipolar Disorder: The modulatory effects of these derivatives on GABAergic signaling suggest their potential utility in managing neuropathic pain and mood disorders like bipolar disorder.[2][6]

Synthetic Strategies and Methodologies

The synthesis of N-substituted nipecotic acid derivatives typically involves the N-alkylation of a protected nipecotic acid ester with a suitable lipophilic side chain. More complex derivatives often require multi-step synthetic routes employing techniques such as palladium-catalyzed cross-coupling reactions and iminium ion chemistry.[12][19]

Exemplary Synthetic Protocol: N-Alkylation of Ethyl Nipecotate

-

Protection of the Carboxylic Acid: Nipecotic acid is first converted to its ethyl ester (ethyl nipecotate) to protect the carboxylic acid functionality.

-

N-Alkylation: Ethyl nipecotate is reacted with a lipophilic alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., acetonitrile).

-

Deprotection: The resulting N-substituted ethyl nipecotate is then hydrolyzed, typically using aqueous sodium hydroxide, to yield the final N-substituted nipecotic acid derivative.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Evaluation of GAT Inhibition: A General Workflow

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express one of the four human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or BGT-1).

-

Uptake Assay: The transfected cells are incubated with a radiolabeled GABA substrate (e.g., [³H]GABA) in the presence of varying concentrations of the test compound (the N-substituted nipecotic acid derivative).

-

Measurement of Inhibition: After a defined incubation period, the cells are washed to remove extracellular radiolabel, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the GABA uptake (the IC₅₀ value) is determined by fitting the data to a dose-response curve.

Visualizing the Science

GABAergic Neurotransmission and GAT Inhibition

Caption: Mechanism of action of N-substituted nipecotic acid derivatives.

General Workflow for Synthesis and Evaluation

Caption: Drug discovery workflow for N-substituted nipecotic acid derivatives.

Quantitative Data Summary

| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | GAT-4 IC₅₀ (µM) | Reference |

| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [3] |

| Tiagabine | Potent & Selective | - | - | - | [6] |

Note: Specific IC₅₀ values for Tiagabine can vary depending on the assay conditions. It is consistently reported as a potent and selective GAT-1 inhibitor.

Future Directions and Conclusion

The history of N-substituted nipecotic acid derivatives is a compelling example of rational drug design. From the initial identification of nipecotic acid as a GAT inhibitor to the development of the clinically successful antiepileptic drug Tiagabine, this class of compounds has made a significant contribution to neuroscience and medicine.

The journey is far from over. Ongoing research continues to explore the therapeutic potential of these derivatives for a wider range of neurological and psychiatric disorders. The development of highly selective inhibitors for GAT-2, GAT-3, and GAT-4 remains a key objective, as this will allow for a more nuanced modulation of the GABAergic system with potentially fewer side effects. As our understanding of the complexities of the GABAergic system deepens, N-substituted nipecotic acid derivatives will undoubtedly remain a cornerstone of efforts to develop novel and effective treatments for diseases of the central nervous system.

References

-

Nipecotic acid - Wikipedia. Available at: [Link]

-

Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Available at: [Link]

-

Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed. (2016). Available at: [Link]

-

Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With an Alkyne Spacer as GABA Uptake Inhibitors - PubMed. Available at: [Link]

-

Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed. (1999). Available at: [Link]

-

What is the mechanism of Tiagabine Hydrochloride? - Patsnap Synapse. (2024). Available at: [Link]

-

Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

-

Tiagabine (Gabitril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available at: [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv. (2025). Available at: [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed. (2022). Available at: [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - MDPI. (2022). Available at: [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Available at: [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. (2013). Available at: [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2025). Available at: [Link]

-

(±)-Nipecotic acid | CAS:60252-41-7 | GABA uptake inhibitor | High Purity - BioCrick. Available at: [Link]

-

Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed. (1988). Available at: [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC. (2022). Available at: [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed. (2022). Available at: [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors | Request PDF - ResearchGate. Available at: [Link]

-

Nipecotic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

-

N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed. (2020). Available at: [Link]

-

Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC. Available at: [Link]

-

Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed. (2019). Available at: [Link]

Sources

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Tiagabine (Gabitril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Electrophysiology recording buffers containing nipecotic acid derivatives

Application Note: Electrophysiological Characterization of GABAergic Transmission using Nipecotic Acid Derivatives

Introduction & Scientific Context

The modulation of

To overcome these limitations, lipophilic derivatives such as Tiagabine , NNC-711 , and SKF-89976A were developed.[1] These compounds attach a lipophilic anchor to the nipecotic acid moiety, allowing them to cross membranes and act as non-transportable inhibitors of GAT-1.

This application note provides a validated protocol for preparing recording buffers containing these derivatives and executing whole-cell patch-clamp assays to isolate and quantify GAT-mediated tonic and phasic GABAergic currents.

Chemical & Pharmacological Profile

Understanding the solubility and mechanism of action is prerequisite to buffer formulation.

| Compound | Type | Target | IC50 (GAT-1) | Solubility | Mechanism |

| Nipecotic Acid | Parent | GAT-1 > GAT-3 | ~10-15 µM | Water (High) | Substrate Inhibitor (Can induce heteroexchange) |

| Tiagabine | Derivative | GAT-1 (Selective) | 40-70 nM | DMSO (High), Water (Low) | Non-transportable Blocker |

| NNC-711 | Derivative | GAT-1 (Highly Selective) | ~40 nM | DMSO | Non-transportable Blocker |

| SKF-89976A | Derivative | GAT-1 | ~200-300 nM | DMSO, Water (with sonication) | Non-transportable Blocker |

Critical Mechanistic Insight: Unlike Nipecotic acid, derivatives like Tiagabine do not translocate across the membrane. They lock the transporter in an outward-facing conformation. This prevents the "heteroexchange" phenomenon where intracellular GABA is pumped out in exchange for the inhibitor, which can confound results when using the parent compound.

Buffer Formulation & Preparation

Stock Solution Preparation (The "Solubility Trap")

Many experimental failures stem from precipitation of lipophilic derivatives in aqueous ACSF.

Protocol for Lipophilic Derivatives (Tiagabine, NNC-711, SKF-89976A):

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).[2]

-

Concentration: Prepare a 1000x Stock (e.g., 10 mM stock for a 10 µM final concentration).

-

Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C. Freeze/thaw cycles degrade these compounds.

-

Dilution: Add the stock to the ACSF immediately before perfusion. Vortex vigorously.

-

Validation Check: The final DMSO concentration must be

0.1% (v/v).[3] At this level, DMSO does not significantly alter GABA-A receptor kinetics.

-

Protocol for Nipecotic Acid (Parent):

-

Solvent: Distilled deionized water (ddH2O).

-

pH Adjustment: Nipecotic acid is acidic. When making high-concentration stocks (e.g., 100 mM), check pH; however, the buffering capacity of ACSF is usually sufficient for final concentrations

1 mM.

External Recording Solution (ACSF)

Target Osmolarity: 300-310 mOsm | pH: 7.4 (Carbogenated)

| Component | Concentration (mM) | Function |

| NaCl | 124.0 | Na+ gradient (Required for GAT function) |

| KCl | 2.5 | Resting potential maintenance |

| NaH2PO4 | 1.2 | pH buffering |

| NaHCO3 | 24.0 | pH buffering (requires 95% O2 / 5% CO2) |

| HEPES | 5.0 | Added stability (Optional but recommended for drug studies) |

| Glucose | 10.0 | Metabolic support |

| CaCl2 | 2.0 | Synaptic transmission |

| MgCl2 | 2.0 | Membrane stability |

| DNQX / APV | 20 µM / 50 µM | Block AMPA/NMDA currents (Isolation) |

Internal Pipette Solution (High Chloride)

Purpose: To create a large driving force for Cl- at negative holding potentials (-70 mV), resulting in inward GABA currents.

-

Composition: 140 mM CsCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. (pH 7.3 with CsOH).

-

Note: Cs+ blocks K+ channels, improving voltage clamp quality.

Visualizing the Mechanism

The following diagram illustrates the synaptic dynamics when using these buffers.

Figure 1: Mechanism of Action. Derivatives block GAT-1 reuptake, increasing extracellular GABA dwell time and concentration.

Experimental Protocol: Isolation of Tonic & Phasic Currents

Step 1: Slice Preparation & Incubation

Prepare acute brain slices (e.g., hippocampus or cortex). Allow slices to recover for at least 1 hour.

-

Expert Tip: GATs are temperature sensitive. While room temperature (RT) recordings are stable, physiological temperature (32-34°C) will show significantly faster uptake kinetics and more dramatic drug effects.

Step 2: Establishing the Baseline

-

Voltage Clamp: Hold cell at -70 mV (using High Cl- internal).

-

Perfusion: Flow ACSF + Glutamate Blockers (DNQX/APV) at 2-3 mL/min.

-

Stability: Record for 5-10 minutes until the holding current (

) and Series Resistance ( -

Record sIPSCs: Capture spontaneous Inhibitory Postsynaptic Currents.

Step 3: Drug Application (The Critical Phase)

-

Switch perfusion to ACSF + Nipecotic Acid Derivative (e.g., 10 µM Tiagabine).

-

Wash-in Time: Lipophilic derivatives penetrate tissue slowly. Allow 10–15 minutes of perfusion.

-

Observation:

-

Tonic Current: Watch for a downward shift in the holding current (inward current) as ambient GABA levels rise and activate extrasynaptic GABA-A receptors.

-

Phasic Current: sIPSCs will show a prolonged decay phase (Tau).

-

Step 4: Validation (The "Self-Validating" Step)

To prove the current shift is GABA-mediated:

-

Apply Bicuculline (10-20 µM) or Picrotoxin (50-100 µM) on top of the nipecotic acid derivative.

-

Result: The holding current should shift back (upward) to the pre-drug baseline, and sIPSCs should vanish.

-

The difference in holding current between the "GAT-blocked" state and the "GABA-A blocked" state represents the Tonic GABA Current .

Workflow Diagram

Figure 2: Experimental Workflow. The validation step with a GABA-A antagonist is mandatory to confirm specificity.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| No shift in Holding Current | Low ambient GABA | GAT blockade only works if GABA is present. In silent slices, add 0.5-5 µM exogenous GABA to the buffer. |

| Precipitation in Bath | "Crash" dilution | Dilute DMSO stock into rapidly stirring ACSF. Do not add stock to static volume. |

| Direct Receptor Activation | High concentration | Warning: Nipecotic acid (parent) at >1 mM can act as a GABA-A agonist.[4][5] Use <100 µM or switch to Tiagabine/NNC-711. |

| Slow Wash-out | Lipophilicity | Tiagabine/NNC-711 wash out very slowly (30+ mins). Treat these as "terminal" experiments or use very long wash times. |

References

-

Borden, L. A., et al. (1994). "Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1."[1][6] European Journal of Pharmacology.

-

Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research.

-

Roepstorff, A., & Lambert, J. D. (1992). "Factors affecting the antiepileptic action of the GABA uptake inhibitor tiagabine in the hippocampus in vitro." Neuroscience Letters.

-

Mager, T., et al. (2020). "BODIPY-labeled ligands for murine GABA transporters." ChemMedChem (Context for derivative solubility and binding).

-

Cammack, J. N., & Schwartz, E. A. (1993). "Ions and mechanisms of the GABA transporter." Journal of Physiology (Mechanistic distinction between substrate and blocker).

Sources

- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 4. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Application Notes & Protocols: Establishing Dosing Guidelines for 1-Propylpiperidine-3-carboxylic acid in Rodent Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing appropriate dosing guidelines for the novel compound, 1-Propylpiperidine-3-carboxylic acid, in rodent models. In the absence of published preclinical data for this specific molecule, this guide emphasizes the foundational principles of dose-range finding (DRF) studies. It offers detailed, step-by-step protocols for vehicle selection, dose formulation, administration, and the determination of key toxicological endpoints such as the Maximum Tolerated Dose (MTD). The methodologies described herein are designed to ensure scientific rigor, ethical considerations in animal use, and the generation of reliable, reproducible data to inform subsequent efficacy and safety studies.

Introduction to 1-Propylpiperidine-3-carboxylic acid and the Imperative for a Structured Dosing Strategy

1-Propylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, a class of compounds with diverse biological potential owing to their structural similarity to endogenous molecules. As a novel chemical entity, its pharmacological and toxicological profiles are yet to be characterized. The initial step in evaluating its potential as a therapeutic agent is to establish safe and effective dosing parameters in preclinical animal models.

The primary objective of initial in-vivo studies is not to demonstrate efficacy, but to understand the compound's safety profile and pharmacokinetic behavior. A meticulously designed dose-range finding (DRF) study is therefore the cornerstone of the entire preclinical development program.[1] Such studies are fundamental to identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD), which in turn guide the dose selection for pivotal toxicology and efficacy models.[1][2] This structured approach is not only a scientific necessity but also an ethical obligation to minimize animal use and distress.[3]

Pre-Formulation and Vehicle Selection: The Foundation of Accurate Dosing

Prior to any in-vivo administration, a thorough characterization of the compound's physicochemical properties is essential. The solubility and stability of 1-Propylpiperidine-3-carboxylic acid will dictate the choice of an appropriate vehicle for administration.

2.1 Solubility Assessment Protocol

-

Objective: To determine the solubility of 1-Propylpiperidine-3-carboxylic acid in a panel of common, non-toxic vehicles.

-

Materials:

-

1-Propylpiperidine-3-carboxylic acid

-

Vehicle Panel:

-

Sterile Water for Injection

-

0.9% Saline

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

5% Dextrose in Water (D5W)

-

0.5% (w/v) Methylcellulose in sterile water

-

10% (v/v) Dimethyl sulfoxide (DMSO) in saline

-

-

-

Procedure:

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each vehicle.

-

Agitate the solutions at room temperature for 24 hours to ensure equilibrium.

-

Centrifuge the samples to pellet undissolved solid.

-

Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

The vehicle that provides the desired concentration range with the best stability and lowest potential for toxicity should be selected.

-

Causality Behind Experimental Choices: The choice of vehicle is critical as it can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[4] An inappropriate vehicle can lead to poor bioavailability, local irritation, or even direct toxicity, confounding the study results. Starting with aqueous-based vehicles is preferred to minimize physiological disruption.

Designing and Implementing a Dose-Range Finding (DRF) Study

A well-designed DRF study aims to establish a dose-response relationship for toxicity.[1] This is typically achieved by administering escalating doses of the compound and observing for adverse clinical signs.

3.1 Experimental Design and Workflow

The following diagram illustrates a typical workflow for a DRF study.

Caption: Workflow for a Dose-Range Finding (DRF) Study.

3.2 Step-by-Step Protocol for a Single-Dose DRF Study in Mice

-

Animal Model: Select a common rodent strain (e.g., C57BL/6 or CD-1 mice), 8-10 weeks of age. Use both male and female animals.[3]

-

Group Allocation:

-

Group 1: Vehicle Control (n=2 male, 2 female)

-

Group 2: Low Dose (e.g., 10 mg/kg) (n=2 male, 2 female)

-

Group 3: Mid Dose (e.g., 100 mg/kg) (n=2 male, 2 female)

-

Group 4: High Dose (e.g., 1000 mg/kg) (n=2 male, 2 female)

-

Note: Dose selection should be informed by any available in-vitro cytotoxicity data or data from structurally similar compounds. A logarithmic dose escalation (e.g., 10x) is common in initial studies.[1]

-

-

Dose Preparation:

-

On the day of dosing, calculate the required volume of vehicle and mass of 1-Propylpiperidine-3-carboxylic acid for each dose group.

-

Prepare the highest concentration first, then perform serial dilutions to create the lower dose concentrations. This ensures consistency.

-

Ensure the final formulation is homogenous (e.g., a clear solution or a uniform suspension).

-

-

Administration:

-

Acclimate animals to handling for several days prior to dosing.

-

Determine the route of administration based on the intended clinical application (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Oral gavage is a common route for initial screening.[5]

-

Administer a precise volume based on the most recent body weight of each animal. Typical oral gavage volumes for mice are 5-10 mL/kg.[4]

-

-

Post-Dose Monitoring:

-

Observe animals continuously for the first 30 minutes to 4 hours post-dose for any immediate adverse reactions.

-

Record clinical observations (e.g., changes in posture, activity, respiration, signs of pain or distress) at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose).

-

Record body weights daily. A weight loss of >15-20% is often considered a key indicator of toxicity.[3]

-

The study duration is typically 7-14 days to observe for delayed toxicity.

-

-

Endpoint and MTD Determination:

Trustworthiness Through Self-Validation: This protocol includes a vehicle control group, which is essential to differentiate any effects of the compound from the stress of the procedure or the vehicle itself. The use of both sexes accounts for potential sex-based differences in metabolism and sensitivity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate interpretation.

Table 1: Example Data Summary for a Single-Dose DRF Study

| Dose Group (mg/kg) | N (M/F) | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Observations |

| Vehicle | 2/2 | 0/4 | +5.2% | No abnormal findings |

| 10 | 2/2 | 0/4 | +4.8% | No abnormal findings |

| 100 | 2/2 | 0/4 | -2.1% | Mild, transient hypoactivity at 4h |

| 1000 | 2/2 | 1/4 | -15.5% | Severe hypoactivity, piloerection, hunched posture |

Interpretation: In this hypothetical example, the 1000 mg/kg dose level exceeded the MTD due to mortality and significant morbidity. The 100 mg/kg dose level would be considered the MTD. Doses for subsequent studies would be selected at and below this level.

Considerations for Repeat-Dose Studies

Following a single-dose DRF, a repeat-dose study is often necessary to evaluate the potential for cumulative toxicity.

5.1 Signaling Pathway for Decision Making

The decision to proceed from single-dose to repeat-dose studies depends on the initial findings.

Caption: Decision pathway from single-dose to repeat-dose studies.

Conclusion

Establishing dosing guidelines for a novel compound like 1-Propylpiperidine-3-carboxylic acid requires a systematic, evidence-based approach. Lacking specific precedent, researchers must rely on the established principles of preclinical toxicology, beginning with well-designed dose-range finding studies. By carefully selecting vehicles, using a tiered dosing strategy, and meticulously monitoring for clinical signs of toxicity, a safe and informative dose range can be identified. This foundational data is indispensable for the successful design of all subsequent non-clinical studies and is a critical step in the journey of drug development.

References

-

Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved February 15, 2026, from [Link]

- Hull, R. (1995). Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Human & Experimental Toxicology, 14(3), 305-307.

-

NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved February 15, 2026, from [Link]

-

Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved February 15, 2026, from [Link]

- Kulesh, A., et al. (2022). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 13(5), 1335-1353.

Sources

- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 2. altasciences.com [altasciences.com]

- 3. nc3rs.org.uk [nc3rs.org.uk]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]

Troubleshooting & Optimization

Technical Support Center: 1-Propylpiperidine-3-carboxylic acid Solubility Guide

[1][2]

Subject: Troubleshooting Aqueous Solubility & Formulation

CAS: 783265-23-6 | Parent Scaffold: Nipecotic Acid Derivative Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Diagnostic: Why It Won't Dissolve

If you are struggling to dissolve 1-Propylpiperidine-3-carboxylic acid in neutral water (pH ~7.0), you are likely encountering the Isoelectric Trap .[1][2]

This molecule is an amphoteric zwitterion .[1] It contains:

-

A Basic Center: The tertiary amine (N-propylpiperidine).[1][2]

-

An Acidic Center: The carboxylic acid at position 3.[1][2][3]

At neutral pH, the amine is protonated (

The Critical Insight:

The isoelectric point (pI) of this molecule is calculated to be approximately pH 7.0 .

Consequently, neutral water is the worst possible solvent for this compound.[1]

Physicochemical Data Summary

| Property | Value (Approx.) | Implication |

| pKa (Acidic) | 3.88 | Below pH 3.8, the carboxylate protonates (becomes neutral).[1][2] |

| pKa (Basic) | ~10.1 | Above pH 10.1, the amine deprotonates (becomes neutral).[1] |

| Isoelectric Point (pI) | ~7.0 | Minimum Solubility Region. |

| LogP (Predicted) | ~0.2 - 0.5 | The propyl chain adds lipophilicity compared to Nipecotic acid (LogP -2.9), increasing the risk of "oiling out" at the pI.[1][2] |

| State | Solid / Zwitterion | High melting point due to ionic crystal lattice.[1][2] |

Visualizing the Solubility Profile

The following diagram illustrates the ionization states and solubility trends relative to pH.

Figure 1: The pH-dependent ionization states. Solubility is highest at the extremes (Blue/Green) and lowest at the center (Red).

Troubleshooting Protocols

Scenario A: Preparing a Stock Solution (Chemical Synthesis/Storage)

Goal: High concentration (>50 mM) for storage.

Protocol:

-

Weigh the target amount of 1-Propylpiperidine-3-carboxylic acid.[1][2]

-

Do not add pure water.

-

Acidic Route (Recommended): Add 1.0 equivalent of 1M HCl.[1][2]

-

Basic Route: Add 1.0 equivalent of 1M NaOH.

-

Dilute to volume with water only after the solid has dissolved in the acid/base.[1]

Scenario B: Preparing a Biological Assay Buffer (pH 7.4)

Goal: Dissolve the compound without killing cells (avoiding extreme pH).

The Problem: If you take the HCl salt (from Scenario A) and add it to a weak buffer (e.g., PBS), the pH will drop. If you neutralize it back to pH 7.0, the compound may precipitate (crash out) because you are forcing it back into the Zwitterionic state.

Protocol:

-

Pre-solubilize: Dissolve the compound in DMSO (Dimethyl sulfoxide) to a high concentration (e.g., 100 mM).[1] The propyl group aids DMSO solubility.[1]

-

Drop-wise Addition: Add the DMSO stock to your assay buffer (e.g., PBS or HEPES) while vortexing rapidly.[1][2]

-

Limit: Keep final DMSO concentration < 1% (or as tolerated by your assay).[1]

-

-

Check for "Oiling Out": Because of the propyl chain, this molecule is more lipophilic than standard nipecotic acid.[1][2] If you see cloudy droplets at pH 7.4, the concentration exceeds the thermodynamic solubility of the zwitterion.

-

Fix: You must lower the working concentration or use a solubilizing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

-

Interactive Troubleshooting Flowchart

Follow this decision tree to resolve your specific issue.

Figure 2: Decision matrix for solubilization based on application constraints.[1]

Frequently Asked Questions (FAQ)

Q: I bought the compound as a "Hydrochloride salt" but it still precipitates in my buffer. Why? A: The "salt" form only guarantees solubility in the bottle.[1][2] Once you add it to a buffer (like PBS pH 7.4), the buffer strips the proton from the nitrogen to maintain pH 7.4. This converts the molecule back into the insoluble zwitterion.[1] You have exceeded the solubility limit of the free acid at that pH.[1] Reduce concentration.

Q: Can I use Ethanol? A: The propyl group improves ethanol solubility compared to bare nipecotic acid, but zwitterions generally have poor solubility in pure organic solvents (like Ethanol or Acetone) because these solvents cannot stabilize the ionic charges effectively.[2] DMSO or Water/Alcohol mixtures are superior.[1]

Q: What is the maximum solubility in PBS? A: While exact experimental data for the propyl derivative is proprietary, analogous N-substituted nipecotic acids typically show a solubility drop from >100 mg/mL (at pH 3) to <5 mg/mL (at pH 7). If you need >5 mM at pH 7.4, you will likely need a co-solvent.[1]

References

-

ChemicalBook. (2024).[1][2] 1-Propylpiperidine-3-carboxylic acid - Properties and Predicted Data. Link

-

National Center for Biotechnology Information (PubChem). (2024).[1][2] Nipecotic acid (Parent Scaffold) - Solubility and pKa Data. PubChem Compound Summary for CID 44827689.[1][5] Link[1]

-

Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous solubility of drugs and drug-like compounds. Molecular Pharmaceutics. (General reference for zwitterion solubility profiles). Link[1]

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pI and zwitterion behavior). Link[1]

Minimizing side reactions in the synthesis of N-substituted nipecotic acids

Technical Support Center: Synthesis of N-Substituted Nipecotic Acids

Welcome to the technical support center for the synthesis of N-substituted nipecotic acid derivatives. Nipecotic acid and its analogs are crucial building blocks in medicinal chemistry, serving as scaffolds for potent inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2] Their development is vital for treating neurological disorders such as epilepsy.[2] However, the synthesis of these compounds is often plagued by side reactions that can complicate purification and reduce yields.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these synthetic challenges. We will delve into the causality behind common issues and offer robust, validated protocols to minimize side reactions and maximize success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the N-alkylation of nipecotic acid and its esters.

Question 1: My reaction is producing a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products. How can I improve the selectivity for the desired N-mono-substituted product?

Answer: This phenomenon, known as over-alkylation, is the most common side reaction in the N-alkylation of nipecotic acid.[3][4] It occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine (if starting from a protected nipecotic acid precursor) or the same secondary amine starting material.[4][5]

Here are several strategies to mitigate over-alkylation, ranging from simple procedural adjustments to more involved chemical modifications:

Causality & Strategic Solutions:

-

Stoichiometric Control: The most direct approach is to use a large excess of the nipecotic acid starting material relative to the alkylating agent.[4] This increases the probability that the electrophile will react with the starting amine rather than the more nucleophilic product. While effective, this can be wasteful if the nipecotic acid derivative is valuable.

-

Reaction Condition Optimization:

-

Dilution: Running the reaction at high dilution can disfavor the second alkylation step, which is a bimolecular reaction.

-

Controlled Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.

-

Solvent & Base: The choice of solvent and base is critical. Polar aprotic solvents like DMF, MeCN, or DMSO are generally effective for SN2 reactions.[4] A non-nucleophilic, sterically hindered base can be advantageous. The optimization of stoichiometry, solvent, and base is a key green chemistry approach to avoiding over-alkylation.[3]

-

-

Protective Group Strategy (Recommended for Difficult Cases): For challenging substrates where the above methods fail, converting the amine into a less nucleophilic group is a highly effective strategy.[6] A common approach is N-sulfonylation (e.g., with tosyl chloride). The resulting sulfonamide is less nucleophilic and can be cleanly mono-alkylated. Subsequent removal of the sulfonyl group yields the desired secondary amine.

-

Mechanism: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and preventing a second alkylation event.

-

Below is a decision-making workflow for addressing over-alkylation:

Caption: Troubleshooting workflow for over-alkylation.

Question 2: I'm observing significant decomposition of my target N-substituted nipecotic acid during silica gel chromatography. What might be causing this and how can I prevent it?

Answer: Decomposition on silica gel is a frequent issue, especially for complex nipecotic acid derivatives. The acidic nature of standard silica gel can catalyze degradation pathways. Certain structures, such as those containing allenic spacers, have been reported to be particularly prone to side reactions and decomposition during purification.[7]

Potential Causes and Solutions:

-

Acid-Catalyzed Decomposition: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate basic nitrogen atoms or catalyze hydrolysis of sensitive functional groups.

-

Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites. For example, a recent synthesis of nipecotic acid derivatives with allenic spacers successfully used column chromatography pretreated with a mixture of petroleum ether and triethylamine to prevent decomposition.[7]

-

-

Structurally Inherent Instability: Some N-substituted derivatives can undergo intramolecular reactions. A specific example is the reversible 6-endo cyclization of certain nipecotic acid derivatives observed during purification and freeze-drying.[7]

-

Solution: If you suspect inherent instability, minimize the time the compound spends in solution and on the column. Consider alternative purification methods like preparative HPLC with a buffered mobile phase, crystallization, or conversion to a more stable salt form for storage.

-

Question 3: The carboxylic acid group seems to be interfering with my N-alkylation reaction. Should I protect it, and if so, what is the best method?

Answer: Yes, protecting the carboxylic acid is a standard and highly recommended strategy. The free carboxylate can act as a base, interfering with the intended base in your reaction, and can cause solubility issues. The most common approach is to convert it to an ester.[8][9]

Recommended Protocol: Esterification

The ethyl ester is a common choice and can be synthesized via Fischer esterification or by using reagents like thionyl chloride in ethanol. This protection strategy is employed in many syntheses of nipecotic acid derivatives.[9][10]

Deprotection (Saponification):

After successful N-alkylation, the ester is typically hydrolyzed back to the carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a water/alcohol mixture).[7] It is crucial to perform this step at controlled temperatures (e.g., 0 °C to room temperature) to avoid potential side reactions like racemization at the adjacent C3 position.

The overall workflow is visualized below:

Caption: Standard synthetic workflow with protection chemistry.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for the N-alkylation of nipecotic acid esters?

A: The primary methods include:

-

Direct Alkylation with Alkyl Halides/Sulfonates: This is a classic SN2 reaction and is widely used.[3] Success depends heavily on controlling the conditions to prevent over-alkylation as discussed above.

-

Reductive Amination: This involves reacting the nipecotic acid ester with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This method is often very clean and avoids over-alkylation because the intermediate iminium ion is reduced in situ.

-

Transition Metal-Catalyzed Reactions: For less reactive alkylating agents like alcohols, catalytic methods such as "borrowing hydrogen" or "hydrogen autotransfer" using ruthenium or iridium complexes can be employed.[4]

| Method | Typical Electrophile | Key Advantage | Potential Issue |

| Direct Alkylation | Alkyl Halides, Tosylates | Broad substrate scope | Over-alkylation [4] |

| Reductive Amination | Aldehydes, Ketones | Excellent selectivity, no over-alkylation | Limited to substrates available as aldehydes/ketones |

| Catalytic Alkylation | Alcohols | Uses readily available, greener reagents | Requires catalyst screening and optimization[4] |

Q: How does solvent choice impact N-alkylation reactions?

A: The solvent plays a crucial role in SN2 reactions.

-

Polar Aprotic Solvents (DMF, DMSO, MeCN): These are generally the best choice.[4] They solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it "bare" and highly reactive. This accelerates the reaction rate.

-

Protic Solvents (Ethanol, Water): These can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. However, they are sometimes used for practical or "green" chemistry reasons.[3]

Q: What are the best practices for the final ester hydrolysis (saponification) step?

A: To ensure a high yield of pure product:

-

Temperature Control: Perform the hydrolysis at low temperatures (start at 0 °C) and allow it to slowly warm to room temperature. This minimizes the risk of base-catalyzed epimerization at the C3 position.

-

Monitoring: Track the reaction progress by TLC or LC-MS to avoid prolonged exposure to basic conditions once the starting material is consumed.

-

Workup: After the reaction is complete, carefully acidify the mixture to protonate the carboxylate product. The pH should be adjusted to the isoelectric point of the amino acid to induce precipitation or to optimize extraction. Use a dilute acid (e.g., 1N HCl) and cool the solution in an ice bath during acidification.

-

Purification: The final product can often be purified by recrystallization or, if necessary, by reverse-phase chromatography if it is unstable on normal-phase silica.[7]

Experimental Protocols

Protocol 1: Esterification of (R)-Nipecotic Acid

This protocol describes the formation of the ethyl ester, a common intermediate for subsequent N-alkylation.

-

Suspend (R)-nipecotic acid (1.0 eq) in anhydrous ethanol (EtOH, ~0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction, releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, until the starting material is consumed (monitor by TLC).

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude (R)-nipecotic acid ethyl ester hydrochloride can be used directly in the next step or purified further.

Protocol 2: General Procedure for N-Alkylation with an Alkyl Bromide

This protocol provides a starting point for the direct alkylation of the nipecotic acid ester.

-

Dissolve (R)-nipecotic acid ethyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl bromide (R-Br, 1.1 eq).

-

Heat the reaction to 60-80 °C and monitor its progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if the product is sensitive).

Protocol 3: Saponification of N-Substituted Nipecotic Acid Ester

This protocol describes the final deprotection step to yield the target acid.

-

Dissolve the purified N-substituted nipecotic acid ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, ~0.1 M).

-

Cool the solution to 0 °C.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting ester is consumed (typically 2-12 hours).

-

Cool the mixture back to 0 °C and carefully acidify to pH ~6-7 with 1N HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

References

- ACS Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress.

- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. BenchChem.

- Hofmann, J., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.

- De Sarro, G., et al. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.

- Poelma, S. O., et al. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.

- Poelma, S. O., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.

- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

- Springer. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Springer.

- YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies. YouTube.

- PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed.

- MDPI. (n.d.). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI.

- Kontogiorgis, C., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study | MDPI [mdpi.com]

- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1-Propylpiperidine-3-carboxylic acid vs Nipecotic acid potency comparison

An In-Depth Comparative Guide to GABA Transporter Inhibition: Nipecotic Acid vs. 1-Propylpiperidine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Nipecotic acid, a foundational GABA uptake inhibitor, and its N-substituted derivative, 1-Propylpiperidine-3-carboxylic acid. We will delve into their chemical properties, mechanism of action, comparative potency based on available data and established structure-activity relationships (SAR), and provide a robust experimental protocol for empirical validation.

Introduction: The Critical Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function. This regulation is primarily managed by a family of sodium- and chloride-dependent GABA transporters (GATs), which mediate the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2][3] The four main GAT subtypes are GAT1, GAT2, GAT3, and BGT1.[4][5]

Dysregulation of GABAergic signaling is implicated in numerous neurological disorders, including epilepsy, anxiety, and other conditions marked by neuronal hyperexcitability.[6][7] Consequently, GATs have become significant targets for therapeutic intervention. Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[1] Nipecotic acid is one of the most well-characterized GAT inhibitors, serving as a vital tool in neuropharmacological research and as a scaffold for developing new drugs.[6][7][8] This guide compares this parent compound to 1-Propylpiperidine-3-carboxylic acid, a derivative designed to address some of its inherent limitations.

Chemical Structures and Physicochemical Properties

The fundamental difference between the two molecules is the substitution on the piperidine ring's nitrogen atom. Nipecotic acid (piperidine-3-carboxylic acid) has a secondary amine, whereas 1-Propylpiperidine-3-carboxylic acid features a tertiary amine with an N-propyl group.[9] This seemingly minor modification has significant implications for the compound's physicochemical properties, particularly its lipophilicity.

Caption: Chemical structures of Nipecotic acid and its N-propyl derivative.

The addition of the three-carbon propyl chain increases the molecule's lipophilicity, a critical factor for predicting its ability to cross the blood-brain barrier (BBB). This is quantified in the table below.

| Property | Nipecotic Acid | 1-Propylpiperidine-3-carboxylic acid | Rationale for Change |

| Molecular Formula | C₆H₁₁NO₂[9] | C₉H₁₇NO₂[10] | Addition of a C₃H₆ moiety. |

| Molecular Weight | 129.16 g/mol [9] | 171.24 g/mol [10] | Increased mass from the propyl group. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | 40.5 Ų | The tertiary amine is less polar than the secondary amine. |

| XLogP3 (Lipophilicity) | -1.4 | 1.2 | The alkyl propyl group significantly increases hydrophobicity. |

Mechanism of Action at the GABAergic Synapse

Both compounds are understood to function by inhibiting GATs. By competitively binding to these transporters, they block the reuptake of GABA from the synaptic cleft. This prolongs the presence of GABA in the synapse, allowing it to exert a greater and more sustained inhibitory effect on postsynaptic neurons. GAT1 is considered the predominant GABA transporter in the brain, primarily located on presynaptic neuronal terminals.[4][11]

Caption: Inhibition of GABA reuptake at the synaptic terminal by GAT inhibitors.

Comparative Potency Analysis

The potency of GAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Nipecotic Acid: The Benchmark